2-(4-iodophenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide
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Overview
Description
2-(4-IODOPHENOXY)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an iodophenoxy group and a naphthalenylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-IODOPHENOXY)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of 4-iodophenol. This is followed by the formation of 2-(4-iodophenoxy)acetohydrazide through a reaction with chloroacetic acid and hydrazine hydrate. The final step involves the condensation of 2-(4-iodophenoxy)acetohydrazide with naphthaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-IODOPHENOXY)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
2-(4-IODOPHENOXY)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-(4-IODOPHENOXY)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of certain biochemical pathways, which is particularly relevant in the context of its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-(4-IODOPHENOXY)ACETOHYDRAZIDE: Shares a similar iodophenoxy group but lacks the naphthalenylmethylidene moiety.
4-((E)-{2-[2-(4-IODOPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXYLATE: Contains a similar hydrazide linkage but with different aromatic substituents
Uniqueness
2-(4-IODOPHENOXY)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of an iodophenoxy group and a naphthalenylmethylidene moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H15IN2O2 |
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Molecular Weight |
430.2 g/mol |
IUPAC Name |
2-(4-iodophenoxy)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C19H15IN2O2/c20-16-8-10-17(11-9-16)24-13-19(23)22-21-12-15-6-3-5-14-4-1-2-7-18(14)15/h1-12H,13H2,(H,22,23)/b21-12+ |
InChI Key |
RFKXAYREJHPCJL-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)COC3=CC=C(C=C3)I |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)COC3=CC=C(C=C3)I |
Origin of Product |
United States |
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